3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
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Description
3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C24H25ClN4O2 and its molecular weight is 436.94. The purity is usually 95%.
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Biological Activity
3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, efficacy against various cell lines, and structure-activity relationships.
Chemical Structure and Properties
The compound features a complex pyrazolo-pyrimidine structure with significant substituents that influence its biological activity. The presence of a chlorophenyl group and dimethoxyphenyl ethyl moiety suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, a related compound exhibited significant inhibitory effects on glioblastoma cell lines by targeting the AKT signaling pathway. This pathway is crucial in glioma malignancy and is often associated with poor patient prognosis. The compound demonstrated low micromolar activity against AKT2/PKBβ, indicating a potential mechanism for its anticancer effects .
Compound | Target Kinase | IC50 (μM) | Cell Line Tested |
---|---|---|---|
4j | AKT2/PKBβ | 12 | Glioblastoma |
AKT1/PKBα | 14 | Glioblastoma |
Table 1: Inhibitory activity of related compounds against key kinases involved in glioma.
The mechanism through which this compound exerts its anticancer effects involves the inhibition of specific kinases that play pivotal roles in cell proliferation and survival. The inhibition of AKT signaling leads to reduced viability in cancer cells while sparing non-cancerous cells from cytotoxic effects .
Anti-inflammatory Effects
In addition to its anticancer properties, compounds within the same structural class have shown anti-inflammatory activities. For example, studies on pyrimidine derivatives demonstrated their ability to inhibit COX enzymes, which are critical mediators in inflammatory processes. The structure-activity relationship (SAR) analysis indicated that certain substitutions significantly enhance their inhibitory potency .
Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
---|---|---|
3b | 6.74 | 1.10 |
4b | 6.12 | N/A |
Table 2: Inhibitory activity against COX enzymes for selected compounds.
Case Studies
A notable case study involved the synthesis and evaluation of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which were screened for their anticancer effects against patient-derived glioblastoma cells. The lead compound demonstrated significant growth inhibition and was characterized as having low toxicity toward non-cancerous cells . This highlights the therapeutic potential of modifying the pyrazolo-pyrimidine scaffold to enhance selectivity and efficacy.
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN4O2/c1-15-13-22(26-12-11-17-5-10-20(30-3)21(14-17)31-4)29-24(27-15)23(16(2)28-29)18-6-8-19(25)9-7-18/h5-10,13-14,26H,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPMLKPLJQQBCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCC3=CC(=C(C=C3)OC)OC)C)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.